molecular formula C20H25N3O2S B251456 2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide

2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide

Cat. No. B251456
M. Wt: 371.5 g/mol
InChI Key: JNDHXOVEXMCEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various B-cell malignancies.

Mechanism of Action

2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide works by binding to the active site of BTK and inhibiting its activity. This prevents downstream signaling in the B-cell receptor pathway, leading to decreased survival and proliferation of B-cells. 2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. In addition, 2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has been shown to modulate the immune microenvironment, leading to increased infiltration of immune cells into the tumor and enhanced antitumor immunity.

Advantages and Limitations for Lab Experiments

One advantage of 2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, 2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has also been shown to inhibit other kinases, which may limit its specificity in certain contexts. Another limitation is the potential for resistance to develop, as has been observed with other BTK inhibitors.

Future Directions

For research on 2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide include investigating its potential therapeutic applications in other B-cell malignancies, such as follicular lymphoma and Waldenström macroglobulinemia. In addition, combination therapies involving 2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide and other targeted agents or immunotherapies are being explored. Finally, studies are ongoing to identify biomarkers that may predict response to 2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide and guide patient selection for treatment.

Synthesis Methods

The synthesis of 2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide involves several steps, starting with the reaction of 4-(2-thienylcarbonyl)piperazine with 4-bromoacetophenone to form the intermediate compound 4-(2-thienylcarbonyl)-1-(4-bromophenyl)piperazine. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to produce the final product, 2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide.

Scientific Research Applications

2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has demonstrated potent BTK inhibition and antitumor activity, both as a single agent and in combination with other therapies.

properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

2,2-dimethyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propanamide

InChI

InChI=1S/C20H25N3O2S/c1-20(2,3)19(25)21-15-6-8-16(9-7-15)22-10-12-23(13-11-22)18(24)17-5-4-14-26-17/h4-9,14H,10-13H2,1-3H3,(H,21,25)

InChI Key

JNDHXOVEXMCEGX-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.